molecular formula C11H13NO3 B14724767 N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide CAS No. 13782-49-5

N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide

Cat. No.: B14724767
CAS No.: 13782-49-5
M. Wt: 207.23 g/mol
InChI Key: AMCYCKIUBUIJOO-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, an oxoethyl group, and a phenylmethanimine N-oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide typically involves the reaction of ethyl oxalate with phenylmethanimine N-oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide include:

  • N-(2-Methoxy-2-oxoethyl)(phenyl)methanimine N-oxide
  • N-(2-Propoxy-2-oxoethyl)(phenyl)methanimine N-oxide
  • N-(2-Butoxy-2-oxoethyl)(phenyl)methanimine N-oxide

Uniqueness

This compound is unique due to its specific ethoxy and oxoethyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications and reactions that similar compounds may not be able to perform as effectively.

Properties

CAS No.

13782-49-5

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(2-ethoxy-2-oxoethyl)-1-phenylmethanimine oxide

InChI

InChI=1S/C11H13NO3/c1-2-15-11(13)9-12(14)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

AMCYCKIUBUIJOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[N+](=CC1=CC=CC=C1)[O-]

Origin of Product

United States

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